Methyl 3-hydroxythiophene-2-carboxylate CAS number 5118-06-9
Methyl 3-hydroxythiophene-2-carboxylate CAS number 5118-06-9
An In-depth Technical Guide to Methyl 3-hydroxythiophene-2-carboxylate (CAS: 5118-06-9)
Introduction: Unveiling a Versatile Heterocyclic Scaffold
Methyl 3-hydroxythiophene-2-carboxylate, identified by CAS number 5118-06-9, is a pivotal heterocyclic building block in the landscape of synthetic chemistry and drug discovery. As a substituted thiophene, a five-membered, sulfur-containing aromatic ring, it belongs to a class of compounds that are privileged pharmacophores in medicinal chemistry.[1] The strategic placement of a hydroxyl group at the C3 position and a methyl ester at the C2 position imparts a unique reactivity profile, making it a valuable precursor for a diverse array of more complex molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals engaged in chemical research and development.
Core Physicochemical & Computational Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective use in research. Methyl 3-hydroxythiophene-2-carboxylate is typically a white to light yellow crystalline powder.[2][3] Key properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 5118-06-9 | [2][4] |
| Molecular Formula | C₆H₆O₃S | [4] |
| Molecular Weight | 158.18 g/mol | [4] |
| Appearance | White to light yellow crystal powder | [2][3] |
| Melting Point | 38-43 °C (lit.) | [2][3] |
| Boiling Point | 107-109 °C at 13 mmHg | [5][6] |
| Flash Point | 110 °C (230 °F) - closed cup | |
| Solubility | Slightly soluble in water | [2][7] |
| Purity | Typically ≥95% or ≥97% | [4][5] |
| SMILES | O=C(C1=C(O)C=CS1)OC | [4] |
| InChI Key | SEMVRXMFCHXUMD-UHFFFAOYSA-N | |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | [4] |
| logP | 1.2403 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bonds | 1 | [4] |
The Chemistry of Tautomerism: A Critical Insight
A defining characteristic of the 3-hydroxythiophene system is its existence in a solvent-dependent equilibrium between two tautomeric forms: the aromatic hydroxythiophene (enol) form and the non-aromatic thiophen-3(2H)-one (keto) form.[8] This tautomerism is a critical determinant of the molecule's reactivity, influencing its behavior in various chemical transformations. While the hydroxy tautomer is often favored, the presence of the keto form opens up distinct reaction pathways.[8]
Detailed Experimental Protocol
This protocol is adapted from the method reported in Synthetic Communications, 1979, 9, 8, 731-734. [2][9]
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Preparation of Sodium Methoxide: In a suitable reaction vessel under an inert atmosphere, prepare a 2 M solution of sodium methoxide by carefully adding sodium metal (30 mmol) to anhydrous methanol (15 mL).
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Addition of Thiol: To the sodium methoxide solution, add methyl thioglycolate (18 mmol).
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Cooling: Cool the reaction solution to 0°C using an ice bath.
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Addition of Acrylate: Slowly add methyl 2-chloroacrylate (17.4 mmol) dropwise to the cooled solution, maintaining the temperature at 0°C.
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Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
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Quenching: Cool the mixture back to 0°C and carefully quench the reaction by adding 4 M aqueous hydrochloric acid.
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Extraction: Add water to the mixture and extract the product into an organic solvent, such as ethyl acetate, performing the extraction twice.
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Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, which may be a brown oil that solidifies upon standing. [9]This crude product is often of sufficient purity (e.g., 98%) for subsequent reactions. [9]
Spectral Data Analysis
Characterization of Methyl 3-hydroxythiophene-2-carboxylate relies on standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum provides distinct signals confirming the structure. A typical spectrum in CDCl₃ would show:
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A broad singlet for the hydroxyl proton (OH), which can be highly variable (e.g., δ 9.56 ppm). [9] * Two doublets in the aromatic region for the thiophene ring protons (e.g., δ 7.37 and 6.74 ppm, with a coupling constant J ≈ 5.2 Hz). [9] * A sharp singlet around δ 3.89 ppm corresponding to the three protons of the methyl ester (OCH₃). [9]* Mass Spectrometry (MS): GC-MS analysis shows the molecular ion peak (M+) at m/z 158, corresponding to the molecular weight of the compound. [9]* Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for the O-H stretch of the hydroxyl group, C=O stretch of the ester, and C=C and C-S stretches associated with the thiophene ring.
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Reactivity and Strategic Applications in Synthesis
The utility of Methyl 3-hydroxythiophene-2-carboxylate stems from its predictable reactivity at multiple sites, making it a versatile intermediate.
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Reactions at the Hydroxyl Group: The enolates generated by treating 3-hydroxythiophenes with a base can be regioselectively O-alkylated and O-acylated. [8]This allows for the straightforward introduction of various functional groups at this position.
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Electrophilic Substitution on the Thiophene Ring: While 3-hydroxythiophenes are less reactive towards electrophiles than their 3-hydroxypyrrole counterparts, they still undergo reactions like Vilsmeier formylation, particularly when activating groups are present. [8]It is also used as a reactant in synthesizing nitro-products, indicating its susceptibility to nitration under appropriate conditions. [2][3]* Role as a Drug Intermediate: The compound is explicitly identified as a drug intermediate used for synthesizing various active compounds. [10]The thiophene nucleus is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs, and derivatives exhibit a wide range of biological activities including anticancer, antibacterial, and anti-inflammatory properties. [1][11][12][13]
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
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Storage: The compound should be stored at 4°C, sealed in a dry place, and protected from light. [4]Some suppliers recommend keeping it under a nitrogen atmosphere in a tightly closed container. [14][15]* Hazards: It is classified as a combustible solid. Safety data sheets indicate it can cause skin and serious eye irritation and may cause an allergic skin reaction. [7][15]* Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or eyeshields, gloves, and a dust mask (e.g., type N95), is recommended. [3]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [14][15]
Conclusion
Methyl 3-hydroxythiophene-2-carboxylate is more than just a chemical intermediate; it is a strategic tool for the modern synthetic chemist. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it an invaluable starting material for creating novel molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. [16]A thorough understanding of its tautomeric nature and reactivity patterns, as outlined in this guide, is essential for unlocking its full synthetic potential.
References
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New Journal of Chemistry. (n.d.). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. Retrieved from [Link]
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Ottokemi. (n.d.). Methyl 3-hydroxythiophene-2-carboxylate, 97% 5118-06-9. Retrieved from [Link]
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Materials Chemistry Frontiers. (n.d.). Divergent synthesis of 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformations. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c. Retrieved from [Link]
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Elgemeie, G. H., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Biological Screening of Thiophene Derivatives. Retrieved from [Link]
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Chemical Research in Toxicology. (n.d.). Bioactivation Potential of Thiophene-Containing Drugs. Retrieved from [Link]
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